molecular formula C19H22F4O3 B1295995 Dimefluthrin CAS No. 271241-14-6

Dimefluthrin

Cat. No. B1295995
M. Wt: 374.4 g/mol
InChI Key: OOWCJRMYMAMSOH-UHFFFAOYSA-N
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Description

Dimefluthrin is a pyrethroid pesticide . It is a new pyrethroid insecticide agent that has been synthesized and evaluated for its insecticidal activity against Culex pipiens pallens .


Synthesis Analysis

Dimefluthrin is synthesized from a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates . The synthesis involves the addition of (1R,3R)-2,2-dimethyl-3-(2-methyl-1 -propenyl)cyclopropanecarbonyl chloride to a cooled solution of [2,3,5,6- -tetrafluoro-4-(methoxymethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of Dimefluthrin is C19H22F4O3 .


Chemical Reactions Analysis

Dimefluthrin exhibited the highest insecticidal activity among a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates .


Physical And Chemical Properties Analysis

Dimefluthrin is a solid substance . It has a molar mass of 374.37 g/mol . It has a boiling point of 352 °C (1.013 hPa), a density of 1.255 g/cm3 (20 °C), and a refractive index (n 20/D) of 1.483 - 1.486 .

Scientific Research Applications

Insecticide Resistance and Synergy with Essential Oils

In a study on the resistance to insecticides, Dimefluthrin was found to have the highest resistance among five tested pyrethroids in field strains of Culex quinquefasciatus. However, this resistance was still considered low. The research also explored the synergistic efficacy of essential oils combined with Dimefluthrin. Eucalyptus oil, basil oil, and cinnamon oil were found to be natural synergists, enhancing the efficacy of Dimefluthrin against C. quinquefasciatus populations (Yuan et al., 2019).

Cross-Resistance and Metabolic Mechanisms

Another study investigated the resistance levels and mechanisms in Aedes albopictus to Dimefluthrin and other pyrethroids. It was found that the dimefluthrin-resistant strain showed moderate to low resistance associated with metabolic enzymes and less distinctly to selected pyrethroids. This highlights the cross-resistance and metabolic mechanisms in the insect population against Dimefluthrin (Yang et al., 2021).

Comparative Bio-Efficacy of Pyrethroids

A comparative study of the bio-efficacy of various pyrethroids, including Dimefluthrin, against Culex quinquefasciatus was conducted. Dimefluthrin was among the pyrethroids that showed higher efficacy. The study also examined the role of piperonyl butoxide in synergizing these molecules, suggesting potential strategies for enhancing the effectiveness of Dimefluthrin in mosquito control (Sarkar et al., 2018).

Biodegradation of Pyrethroids

Research on the biodegradation of β-cyfluthrin, a related pyrethroid, by Pseudomonas stutzeri strain S1, provides insights into the environmental impact and degradation pathways of similar compounds, including Dimefluthrin. This study identifies the intermediates formed during degradation, contributing to understanding the environmental fate of such insecticides (Saikia et al., 2005).

Safety And Hazards

Dimefluthrin may cause long-lasting harmful effects to aquatic life . It is harmful if inhaled or absorbed through the skin, and it may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While Dimefluthrin has shown promising results as an insecticide, it is classified as a marine pollutant . Therefore, future research and development efforts may focus on reducing its environmental impact while maintaining its effectiveness as an insecticide.

properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWCJRMYMAMSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058043
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimefluthrin

CAS RN

271241-14-6
Record name Dimefluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMEFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 10 ml of tetrahydrofuran, 1.0 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl alcohol and 0.42 g of pyridine were dissolved, 0.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {stereoisomers ratio (1R)-trans:(1R)-cis:(1S)-trans:(1S)-cis=93.9:2.5:3.5:0.1} was added thereto and stirred for 8 hours at room temperature. After that, the reaction mixture was poured into about 50 ml of ice-water and extracted with 80 ml of ethyl acetate twice. The combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 1.4 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-carboxylate.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.50 Gram of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form =32.5:17.5:32.5:17.5} was added to a mixture of 0.55 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 0.23 g of pyridine and 7 ml of tetrahydrofuran under ice-cooling. The resulting mixture was heated to room temperature and stirred at room temperature for 8 hours. The reaction mixture was poured into about 20 ml of ice water and extracted twice with 40 ml of ethyl acetate. The combined ethyl acetate layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue was subjected to silica gel column chromatography to obtain 0.74 g (yield: 80%) of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride is added to a mixture of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form=99:0:1:0} and tetrahydrofuran under ice-cooling. The resulting mixture is heated to room temperature and stirred at room temperature. The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined ethyl acetate layer is washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue is subjected to silica gel column chromatography to obtain 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
森達哉 - Japanese Journal of Environmental Entomology and …, 2014 - jstage.jst.go.jp
A series of 4-substituted-2, 3, 5, 6-tetrafluorolbenzyl (1R, 3R)-chrysanthemates were synthesized and evaluated for their insecticidal activity against Culex pipiens pallens (Coquillett). …
Number of citations: 3 www.jstage.jst.go.jp
L Yuan, X Yang, X Yu, Y Wu, D Jiang - Ecotoxicology and Environmental …, 2019 - Elsevier
… dimefluthrin and explore the major contribution composition of eucalyptus oil, basil oil and cinnamon oil as natural synergist of dimefluthrin … which combined with dimefluthrin against the …
Number of citations: 27 www.sciencedirect.com
M LIANG, Y SHUANG, J DENG, L PENG… - Journal of Integrative …, 2023 - Elsevier
… dimefluthrin exhibited excellent fire ant control effects, and the comprehensive control effects of 1.00% bifenthrin and dimefluthrin … , the horizontal transfer of bifenthrin and dimefluthrin …
Number of citations: 2 www.sciencedirect.com
X Yang, Y Zhou, Y Sun, J Liu, D Jiang - Pesticide Biochemistry and …, 2021 - Elsevier
… albopictus dimefluthrin-resistant (R) strain by selecting the field population with dimefluthrin … and metabolic resistant mechanisms to dimefluthrin compared with three volatile pyrethroids …
Number of citations: 8 www.sciencedirect.com
A Andini, M Hasanah, SN Azizah… - … Res Appl Chem, 2022 - biointerfaceresearch.com
… , and electric mat mosquito repellent with 0.566% dimefluthrin for 8 hours in 20 days … The higher dimefluthrin concentrations in insect repellents could affect leukocyte profile and …
Number of citations: 3 biointerfaceresearch.com
T Mori - II International Symposium on Pyrethrum 1169, 2015 - actahort.org
… We are proud to add newly developed dimefluthrin and metofluthrin to our product range and are confident that they will become major tools in the battle against mosquitoes and the …
Number of citations: 3 www.actahort.org
T Azratul-Hizayu, CD Chen, KW Lau… - Parasitology …, 2022 - Elsevier
… , dimefluthrin had the lowest mortality rates against all populations tested. However, previous study showed that dimefluthrin … Specifically, dimefluthrin demonstrated a faster knockdown …
Number of citations: 6 www.sciencedirect.com
T Mori - Japanese Journal of Environmental Entomology and …, 2017 - jstage.jst.go.jp
… As exemplified by dimefluthrin, the fluorine atoms play an … on incorporating a cyano group into dimefluthrin. Thus, we … of the acid moiety of dimefluthrin was replaced with a cyano …
Number of citations: 3 www.jstage.jst.go.jp
T Azratul Hizayu - 2022 - studentsrepo.um.edu.my
… albopictus was resistant to dimefluthrin > prallethrin > prallethrin with PBO > d-allethrin. In enzyme microassays, elevated levels of α-esterases, β-esterases, mixed function oxidases …
Number of citations: 2 studentsrepo.um.edu.my
A Andini, L Veterini, EA Wikurendra… - Bali Medical …, 2023 - ww.balimedicaljournal.org
… Introduction: The active substance of pyrethroids, especially dimefluthrin, in insect repellent not … Higher concentrations of dimefluthrin in insect repellent have a significant effect on the …
Number of citations: 1 ww.balimedicaljournal.org

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